![molecular formula C20H16BrNO4 B2903761 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938037-01-5](/img/structure/B2903761.png)
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a chemical compound with potential applications in scientific research. It belongs to the class of furochromones and has attracted attention due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. Additionally, it has been reported to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. In general, it has been reported to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of certain enzymes and signaling pathways, as mentioned above.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one in lab experiments is its potential therapeutic properties. It has been reported to exhibit a range of biological activities, making it a promising candidate for drug development. Additionally, its unique chemical structure may provide insight into the design of new compounds with similar properties.
One limitation of using this compound in lab experiments is its relatively low solubility in water. This may make it difficult to study its effects in aqueous environments. Additionally, its potential toxicity and side effects should be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one. One direction is the development of new compounds based on its chemical structure. This may involve modifying certain functional groups to improve its solubility, potency, or selectivity.
Another direction is the study of its effects in different biological systems. For example, it may be interesting to investigate its effects on the immune system or the nervous system. Additionally, its potential applications in drug delivery systems or as a diagnostic tool should be explored.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its unique chemical structure and diverse biological activities make it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves several steps. The starting material is 4-bromophenol, which is reacted with 2-chloroethylamine hydrochloride to form 4-bromo-2-(2-chloroethyl)phenol. This intermediate is then reacted with 4-hydroxycoumarin in the presence of potassium carbonate to yield 3-(4-bromophenyl)-2-((2-chloroethyl)amino)-4H-chromen-4-one. Finally, the intermediate is treated with sodium methoxide and methoxyethanol to form the desired product.
Scientific Research Applications
3-(4-bromophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and tyrosinase.
properties
IUPAC Name |
3-(4-bromophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c1-24-11-10-22-19-16(12-6-8-13(21)9-7-12)17-18(26-19)14-4-2-3-5-15(14)25-20(17)23/h2-9,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWWDSGIVAUCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(4-Methylphenyl)methyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2903678.png)
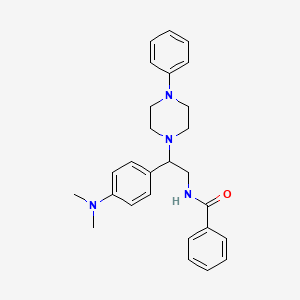
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)

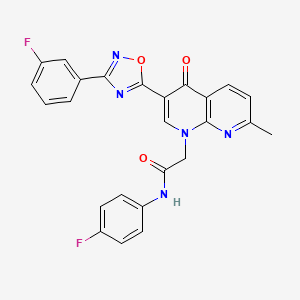

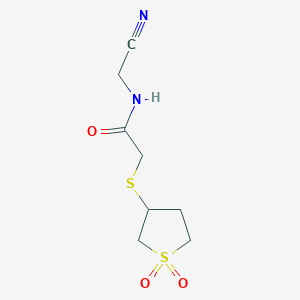
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
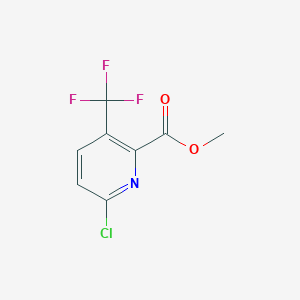
![(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2903693.png)
![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)
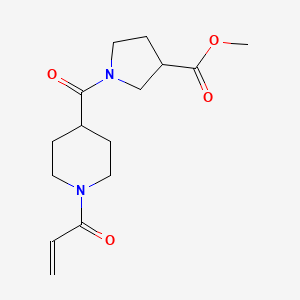
![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)